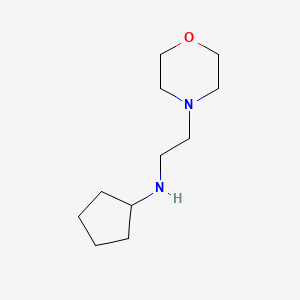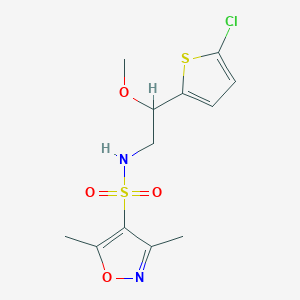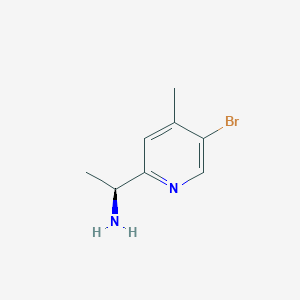
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMFDA, and it is a member of the thiadiazole family of compounds. CMFDA has been shown to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.
Applications De Recherche Scientifique
Anticancer Applications : A study by Ekrek et al. (2022) synthesized derivatives of 1,3,4-thiadiazol, including compounds similar to 2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds showed significant anticancer activity against cervical, breast, and colorectal cancer cell lines. The thiazole and thiadiazole compounds induced apoptosis in cancer cells, suggesting their potential as anticancer agents Ekrek et al..
Synthesis and Pharmacological Evaluation : Siddiqui et al. (2014) focused on synthesizing N-substituted derivatives of 1,3,4-oxadiazole, which are structurally related to the compound of interest. These derivatives demonstrated potential as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. This study highlights the antibacterial and enzyme inhibition potential of related compounds Siddiqui et al..
Antioxidant Properties : Lelyukh et al. (2021) synthesized 1,3,4-thia(oxa)diazole substituted acetamides, including compounds similar to the one . These compounds exhibited antioxidant activity, with one derivative showing an 88.9% radical scavenging ability. This indicates the potential of these compounds as antioxidants Lelyukh et al..
Molecular Modeling and Pharmacological Evaluation : Shkair et al. (2016) investigated substituted 1,3,4-thiadiazoles for anti-inflammatory and analgesic properties. This research provides insight into the anti-inflammatory and analgesic potential of compounds structurally related to 2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Shkair et al..
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-14-15-11(18-7)13-10(16)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBHDQCFQCBVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


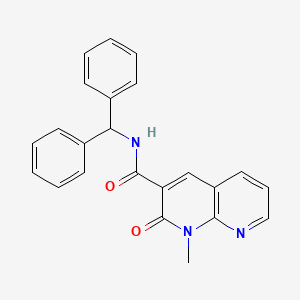


![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
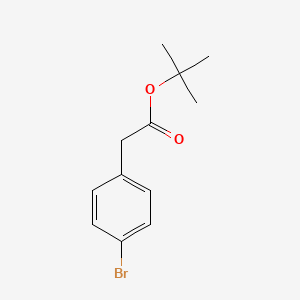

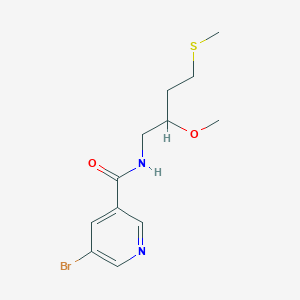
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
